molecular formula C9H11N3 B156369 1,3,6-Hexanetricarbonitrile CAS No. 1772-25-4

1,3,6-Hexanetricarbonitrile

Cat. No.: B156369
CAS No.: 1772-25-4
M. Wt: 161.2 g/mol
InChI Key: LNLFLMCWDHZINJ-UHFFFAOYSA-N
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Description

1,3,6-Hexanetricarbonitrile is an organic compound with the molecular formula C9H11N3. It is a clear liquid that ranges in color from light yellow to orange. This compound is primarily used as an intermediate in organic synthesis and as an additive in various industrial applications .

Safety and Hazards

1,3,6-Hexanetricarbonitrile is harmful if swallowed or inhaled. It causes skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

1,3,6-Hexanetricarbonitrile is being studied for its potential use in enhancing the performance of high-voltage lithium-ion batteries. As electric vehicles and electric bicycles are developed, the lithium-ion battery energy density cannot satisfy the demand. Developing high voltage is one of the future research directions .

Biochemical Analysis

Biochemical Properties

It has been found that 1,3,6-Hexanetricarbonitrile can facilitate the generation of substances like Na3N with high electrical conductivity . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their electrical properties.

Cellular Effects

It has been used as an electrolyte additive in sodium-metal batteries, where it has been shown to inhibit the growth of sodium dendrites . This suggests that this compound may have effects on cellular processes related to ion transport and homeostasis.

Molecular Mechanism

It is known to facilitate the generation of substances with high electrical conductivity , suggesting that it may interact with biomolecules in a way that influences their electrical properties

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a stable compound with a boiling point of 200 °C/0.2 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Hexanetricarbonitrile can be synthesized through a multi-step process. The preparation involves the following steps :

    Preparation of 1-amino-2-cyano-1-cyclopentene: This step is carried out under an inert atmosphere (e.g., argon) and involves the reaction of cyclopentadiene with cyanogen bromide in the presence of a base.

    Preparation of Crude Product: The intermediate product is then reacted with acrylonitrile under controlled temperature conditions to form the crude product.

    Purification: The crude product undergoes purification through distillation and recrystallization to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for safety and efficiency, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3,6-Hexanetricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound yields 1,3,6-triaminohexane.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

Comparison with Similar Compounds

1,3,6-Hexanetricarbonitrile can be compared with other similar compounds such as:

    Adiponitrile: Used in the production of nylon and other polymers.

    Malononitrile: Used in the synthesis of pharmaceuticals and agrochemicals.

    Succinonitrile: Used as a plasticizer and in the production of synthetic resins.

Uniqueness: : this compound is unique due to its specific structure, which allows it to form stable SEI layers in electrochemical applications, making it highly effective as an electrolyte additive .

Properties

IUPAC Name

hexane-1,3,6-tricarbonitrile
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InChI

InChI=1S/C9H11N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNLFLMCWDHZINJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(CCC#N)C#N
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Molecular Formula

C9H11N3
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DSSTOX Substance ID

DTXSID4041234
Record name 1,3,6-Hexanetricarbonitrile
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Molecular Weight

161.20 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name 1,3,6-Tricyanohexane
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CAS No.

1772-25-4
Record name 1,3,6-Hexanetricarbonitrile
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Record name 1,3,6-Hexanetricarbonitrile
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Record name 1,3,6-Hexanetricarbonitrile
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Record name Hexane-1,3,6-tricarbonitrile
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Record name 1,3,6-TRICYANOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3,6-Hexanetricarbonitrile interact with Li-rich layered oxides in battery applications, and what are the downstream effects?

A1: this compound acts as an electrolyte additive in Li-rich layered oxide cathodes for lithium-ion batteries. It preferentially anchors onto the cathode surface through coordinative interactions with transition metals, primarily manganese. [] This interaction forms a stable cathode-electrolyte interface (CEI) framework, mitigating detrimental side reactions and transition metal dissolution. [, ] This enhanced CEI layer improves cycling stability and reduces voltage decay, ultimately enhancing battery performance. [, ]

Q2: What is the structural characterization of this compound, including its molecular formula and weight?

A2: this compound (HTCN) has the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol. While specific spectroscopic data was not detailed within the provided abstracts, the presence of nitrile groups suggests characteristic peaks in the infrared spectrum around 2200-2300 cm-1.

Q3: How does the structure of this compound contribute to its effectiveness as an electrolyte additive?

A3: The presence of three nitrile groups (-C≡N) in the HTCN molecule plays a crucial role in its functionality. These groups readily coordinate with transition metals on the cathode surface, forming a stable CEI layer. [] This anchoring effect is vital in preventing transition metal dissolution and suppressing detrimental side reactions, ultimately improving battery cycling stability and lifespan. [, ]

Q4: Are there any known alternatives to this compound for similar applications, and how do their performances compare?

A4: Other nitrile-containing compounds, such as suberonitrile and 1,2-Bis(2-cyanoethoxy)ethane (DENE), have been investigated as electrolyte additives. [, ] While suberonitrile exhibits similar coordination capabilities to HTCN, DENE tends to decompose, damaging the CEI layer. [] This highlights the importance of stable anchoring for long-term battery performance, a characteristic HTCN demonstrates.

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